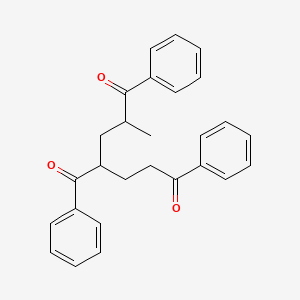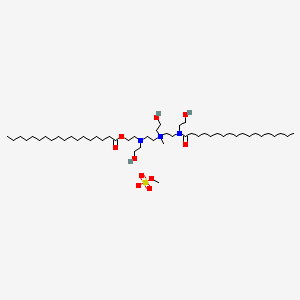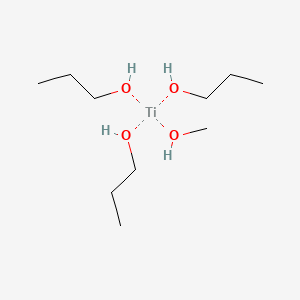![molecular formula C32H67O5PS2 B14491922 Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite CAS No. 65549-65-7](/img/structure/B14491922.png)
Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite is an organophosphorus compound characterized by the presence of phosphite ester groups. This compound is known for its unique chemical structure, which includes dodecylsulfanyl and hydroxypropyl groups attached to a phosphite core. It is used in various applications due to its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite typically involves the reaction of dodecyl mercaptan with epichlorohydrin to form 3-(dodecylsulfanyl)-2-hydroxypropyl chloride. This intermediate is then reacted with triethyl phosphite under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates and sulfoxides.
Reduction: It can be reduced to form phosphonites and thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include phosphates, sulfoxides, phosphonites, and thiols. These products have various applications in different fields, including chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Wirkmechanismus
The mechanism of action of Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite involves its ability to interact with free radicals and reactive oxygen species. The compound acts as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. It also forms stable complexes with metal ions, which helps in inhibiting corrosion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] methyl phosphite
- Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] phenyl phosphite
- Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] butyl phosphite
Uniqueness
Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite is unique due to its specific combination of dodecylsulfanyl and hydroxypropyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and reactivity, such as in polymer stabilization and corrosion inhibition .
Eigenschaften
CAS-Nummer |
65549-65-7 |
|---|---|
Molekularformel |
C32H67O5PS2 |
Molekulargewicht |
627.0 g/mol |
IUPAC-Name |
bis(3-dodecylsulfanyl-2-hydroxypropyl) ethyl phosphite |
InChI |
InChI=1S/C32H67O5PS2/c1-4-7-9-11-13-15-17-19-21-23-25-39-29-31(33)27-36-38(35-6-3)37-28-32(34)30-40-26-24-22-20-18-16-14-12-10-8-5-2/h31-34H,4-30H2,1-3H3 |
InChI-Schlüssel |
XCGZIESFFWAPNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSCC(COP(OCC)OCC(CSCCCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)

![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)



![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)

![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)

![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)
